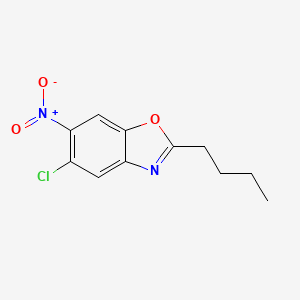

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-chloro-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7(12)9(14(15)16)6-10(8)17-11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMKZPJGVVIHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292908 | |

| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-94-7 | |

| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (CAS No. 886360-94-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a substituted benzoxazole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2][3] The benzoxazole core, an isostere of naturally occurring nucleic bases, allows these molecules to readily interact with biological macromolecules.[2] This structural feature has led to the development of benzoxazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5]

This technical guide provides a comprehensive overview of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, including its synthesis, physicochemical properties, potential applications in drug development, and safety and handling guidelines. While specific experimental data for this particular compound is limited in publicly available literature, this guide extrapolates information from closely related compounds and the broader class of benzoxazoles to provide a thorough and insightful resource for researchers.

Synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

The synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole can be logically approached as a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-4-chloro-5-nitrophenol. The second stage is the cyclization reaction of this intermediate with valeryl chloride to yield the final product.

Stage 1: Synthesis of 2-amino-4-chloro-5-nitrophenol

A plausible synthetic route to 2-amino-4-chloro-5-nitrophenol begins with the nitration of 2-amino-4-chlorophenol.[6][7]

Experimental Protocol: Synthesis of 2-amino-4-chloro-5-nitrophenol

-

Acylation: 2-amino-4-chlorophenol is first acylated with acetic anhydride to protect the amino group, yielding 2-acetamido-4-chlorophenol.[6][7] This step is crucial to direct the subsequent nitration to the desired position and prevent unwanted side reactions.

-

Cyclization: The resulting 2-acetamido-4-chlorophenol undergoes a ring-closure reaction in the presence of a dehydrating agent to form 5-chloro-2-methylbenzoxazole.[6][7]

-

Nitration: The 5-chloro-2-methylbenzoxazole is then nitrated using a mixture of concentrated nitric acid (80-90%) and sulfuric acid to introduce a nitro group at the 6-position, yielding 5-chloro-2-methyl-6-nitrobenzoxazole.[6][7] The reaction temperature should be carefully controlled to prevent over-nitration.

-

Hydrolysis: Finally, the protective acetyl group is removed by alkaline hydrolysis, followed by acidification with concentrated hydrochloric acid to yield the desired 2-amino-4-chloro-5-nitrophenol.[6][7]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for preparing 2-amino-4-chloro-5-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to Determining the Solubility of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility is a critical gatekeeper. Poor solubility can severely limit a compound's bioavailability, lead to unreliable in vitro assay results, and present formidable challenges for formulation.[1][2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[1]

This guide focuses on a novel compound, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole , a molecule with structural motifs—a benzoxazole core, a nitro group, and chloro substitution—that suggest potential biological activity but also hint at low aqueous solubility. Benzoxazole derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] The nitro and chloro substituents can further modulate these activities.[5] However, these same features often contribute to high crystallinity and lipophilicity, thereby reducing solubility.

As no public solubility data for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole exists, this guide provides a comprehensive framework for its characterization. We will explore the necessary steps a researcher would take, from theoretical predictions to robust experimental determination, to fully understand the solubility profile of this and other poorly soluble NCEs.

Part 1: Foundational Understanding and In-Silico Prediction

Before embarking on wet-lab experiments, a foundational understanding of the molecule's physicochemical properties is essential. These can be predicted using computational tools, which provide a valuable, albeit estimated, starting point.

1.1. Physicochemical Profile of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Based on its structure, we can infer several key properties that will influence its solubility:

-

High Lipophilicity: The butyl chain and the aromatic benzoxazole core contribute to a nonpolar character.

-

Poorly Ionizable: The molecule lacks strongly acidic or basic functional groups, meaning its solubility is unlikely to be significantly influenced by pH changes within the physiological range.

-

Potential for Strong Crystal Lattice Energy: The planar benzoxazole ring and the polar nitro group can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break the crystal lattice.

1.2. Computational Solubility Prediction

Various software packages and online tools can predict LogS (the logarithm of the aqueous solubility in mol/L) based on the compound's structure. These algorithms typically use large datasets of known solubilities to build quantitative structure-property relationship (QSPR) models. While these predictions are not a substitute for experimental data, they are invaluable for planning experiments, such as estimating the required amount of compound and the likely concentration range for analysis.

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole[6] | C₇H₂ClFN₂O₃ | 216.55 | 2.7 |

| 2-Butyl-6-nitro-1,3-benzoxazole[7] | C₁₁H₁₂N₂O₃ | 220.22 | Not Available |

| 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide[8] | C₂₁H₁₄ClN₃O₄ | 407.81 | 5.54 |

Note: XLogP3 is a measure of lipophilicity. Higher values generally correlate with lower aqueous solubility.

Part 2: Experimental Determination of Solubility

The core of this guide lies in the robust experimental determination of solubility. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

2.1. Kinetic vs. Thermodynamic Solubility: A Critical Distinction

-

Kinetic Solubility is a high-throughput measurement of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates.[9][10] It is a measure of the rate of dissolution versus the rate of precipitation and is often influenced by the initial solid-state form (amorphous vs. crystalline).[11] While useful for early-stage screening, kinetic solubility can often overestimate the true solubility.[11]

-

Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[2] This is a more accurate and relevant measure for drug development, as it reflects the stable state of the drug in a given solvent.[12] The traditional "shake-flask" method is the gold standard for determining thermodynamic solubility.[12]

Diagram 1: Conceptual Workflow for Solubility Assessment

Caption: A workflow for solubility assessment of a new chemical entity.

2.2. Detailed Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.[12]

Objective: To determine the equilibrium concentration of the test compound in a specified aqueous buffer at a constant temperature.

Materials:

-

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (solid form)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector or LC-MS system

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM).

-

Perform serial dilutions of the stock solution with the analysis mobile phase to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µM).

-

-

Sample Preparation:

-

Add an excess amount of solid 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved material present.[12]

-

Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

-

Equilibration:

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.

-

-

Analysis:

-

Analyze the calibration standards and the filtered supernatant by a validated HPLC-UV or LC-MS method.[2]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.

-

Diagram 2: Experimental Workflow for Thermodynamic Solubility

Caption: Step-by-step workflow for the shake-flask solubility assay.

Part 3: Factors Influencing Solubility and Mitigation Strategies

Should the experimentally determined solubility of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole be found to be prohibitively low, several strategies can be employed to improve it.

3.1. pH and Co-solvents

-

pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. However, as our target compound is not expected to be readily ionizable, this approach may have limited utility.

-

Use of Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[14]

3.2. Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. Sodium lauryl sulfate (SLS) is a commonly used surfactant in dissolution media for poorly soluble drugs.[14]

3.3. Solid-State Modification

The solid-state form of a compound has a profound impact on its solubility.

-

Amorphous vs. Crystalline: Amorphous forms are generally more soluble than their crystalline counterparts because they lack the strong crystal lattice energy that needs to be overcome for dissolution.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

-

Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area available for dissolution, which can enhance the dissolution rate.[15]

Table 2: Summary of Solubility Enhancement Techniques

| Technique | Mechanism of Action | Applicability to Target Compound |

| pH Adjustment | Increases the proportion of the more soluble ionized form. | Likely low, as the compound is poorly ionizable. |

| Co-solvents | Reduces the polarity of the solvent system. | High, can be effective for non-polar compounds. |

| Surfactants | Forms micelles to encapsulate the drug. | High, a common strategy for hydrophobic molecules. |

| Salt Formation | Creates a more soluble ionic form of the drug. | Not applicable, as the compound lacks suitable functional groups. |

| Particle Size Reduction[15] | Increases surface area, enhancing dissolution rate. | High, a generally applicable physical modification. |

| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state. | High, can significantly improve solubility and dissolution. |

Conclusion

Determining the solubility of a novel compound like 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a foundational step in its journey from a chemical entity to a potential therapeutic. This guide provides a comprehensive, scientifically grounded framework for this process. By combining in-silico predictions with rigorous experimental methods like the shake-flask thermodynamic solubility assay, researchers can obtain reliable data to guide further development. Understanding the factors that limit solubility is equally important, as it opens the door to a range of formulation strategies designed to overcome this common challenge in drug development. The methodologies outlined herein are not merely a set of instructions but a self-validating system for generating the high-quality data necessary for informed decision-making in the complex process of drug discovery.

References

-

Dissolution Method Development for Poorly Soluble Compounds. ResearchGate.[Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid.[Link]

-

2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. PubChem.[Link]

-

2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole | C7H2ClFN2O3. PubChem.[Link]

- US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health.[Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.[Link]

-

Thermodynamic Solubility Assay. Evotec.[Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.[Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate.[Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH.[Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.[Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.[Link]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen.[Link]

-

2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264. PubChem.[Link]

-

2-Chloro-5-nitroanisole | C7H6ClNO3 | CID 70519. PubChem.[Link]

-

Compound 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide. MolPort.[Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. scienceopen.com [scienceopen.com]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 6. 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole | C7H2ClFN2O3 | CID 122237267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Butyl-6-nitro-1,3-benzoxazole 886360-96-9 [sigmaaldrich.com]

- 8. Compound 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide -... [chemdiv.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. ovid.com [ovid.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Abstract

Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2][3] The precise structural characterization of novel analogues is a prerequisite for advancing drug discovery and materials science. This guide provides a comprehensive, in-depth technical framework for the spectral analysis of a specific, multifunctionalized derivative: 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole . We will explore the theoretical underpinnings and provide validated, step-by-step protocols for a multi-technique spectroscopic approach, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of predicted spectral data are emphasized, offering a robust methodology for the unambiguous structural elucidation of this and structurally related compounds.

Molecular Structure and Analytical Rationale

The analytical strategy is dictated by the compound's key structural features:

-

Benzoxazole Core: A rigid, aromatic heterocyclic system providing the foundational scaffold.

-

2-Butyl Group: An aliphatic side chain whose protons and carbons will be distinct in NMR.

-

5-Chloro Group: A halogen substituent that creates a highly characteristic isotopic pattern in mass spectrometry.

-

6-Nitro Group: A strong electron-withdrawing group that significantly influences the electronic environment, impacting NMR chemical shifts, IR absorption frequencies, and UV-Vis absorption maxima.

Our analytical workflow is designed to systematically confirm each of these features, moving from gross molecular properties to fine atomic-level connectivity.

Caption: Overall workflow for the comprehensive spectral characterization of the target compound.

Mass Spectrometry: Molecular Weight and Isotopic Signature

Expert Rationale: Mass spectrometry is the initial and most critical step for confirming the molecular identity. It provides the molecular weight, and for this specific molecule, the presence of a chlorine atom offers a definitive isotopic signature that serves as a powerful validation checkpoint. Electron Ionization (EI) is chosen for its ability to produce reproducible fragmentation patterns for library matching, while Electrospray Ionization (ESI) is a softer technique ideal for confirming the molecular ion with minimal fragmentation.[4]

Predicted Mass Spectrum Data

The molecular formula is C₁₁H₁₁ClN₂O₃. The presence of chlorine, which has two stable isotopes (³⁵Cl ≈ 75.8% and ³⁷Cl ≈ 24.2%), will result in a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 3:1.[5]

| Ion/Fragment | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Notes |

| [M]⁺ (Molecular Ion) | 254.05 | 256.05 | The most critical peak cluster. The ~3:1 intensity ratio of these peaks is strong evidence for the presence of one chlorine atom. |

| [M-C₄H₉]⁺ | 197.00 | 198.99 | Represents the loss of the butyl radical, a common fragmentation pathway for alkyl-substituted aromatics. |

| [M-NO₂]⁺ | 208.06 | 210.05 | Corresponds to the loss of the nitro group radical. Fragmentation involving nitro groups is a well-documented pathway for nitroaromatic compounds.[6][7] |

| [M-C₄H₉-CO]⁺ | 169.00 | 170.99 | Subsequent loss of carbon monoxide from the benzoxazole ring after butyl chain fragmentation. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Caption: Workflow for Mass Spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.[1] Ensure the sample is fully dissolved.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Data Acquisition: Infuse the sample into the ion source. Acquire data in both positive and negative ion modes to determine the optimal ionization. For EI, a 70 eV electron beam is standard.[4]

-

Data Analysis:

-

Locate the molecular ion cluster and confirm its mass matches the calculated exact mass (254.0512 g/mol for C₁₁H₁₁³⁵ClN₂O₃).

-

Verify that the intensity ratio of the [M]⁺ to [M+2]⁺ peaks is approximately 3:1.

-

Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expert Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, it is indispensable for verifying the nitro (NO₂) group, the aromatic C-Cl bond, and the characteristic vibrations of the benzoxazole ring system. The KBr pellet method is a standard and reliable protocol for solid samples.[1]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale and Comments |

| ~3100–3000 | Aromatic C-H | Stretch | Typical for protons on the benzene ring. |

| ~2960–2850 | Aliphatic C-H (Butyl) | Stretch | Confirms the presence of the saturated alkyl chain. |

| ~1620–1590 | C=N Stretch (Oxazole) | Stretch | A characteristic and strong absorption for the imine functionality within the benzoxazole ring.[8] |

| ~1550–1510 | Nitro Group (N-O) | Asymmetric Stretch | This, along with the symmetric stretch, is a definitive indicator of the NO₂ group. Nitrobenzene derivatives show this band in the 1535 ± 30 cm⁻¹ region.[9][10] |

| ~1360–1330 | Nitro Group (N-O) | Symmetric Stretch | The second key band for the NO₂ group.[9][10] |

| ~1250–1200 | Aryl C-O-C (Oxazole) | Asymmetric Stretch | Characteristic of the ether linkage within the oxazole ring. |

| ~1100–1000 | C-Cl Stretch | Stretch | This absorption can sometimes be weak or masked, but its presence is expected. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Caption: Workflow for Infrared Spectroscopy analysis.

-

Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[1]

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a thin, transparent pellet.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Data Interpretation: Correlate the observed absorption peak wavenumbers to specific functional groups using standard correlation tables, focusing on the key bands listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expert Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms. ¹H NMR will reveal the environment and relative number of protons, while ¹³C NMR will map the carbon skeleton. The substitution pattern on the benzoxazole ring creates a unique set of chemical shifts and coupling constants that allow for unambiguous assignment. A high-quality deuterated solvent is essential for proper analysis.[11]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The aromatic protons, H-4 and H-7, are singlets due to the lack of adjacent protons (para position to each other). Their chemical shifts are pushed downfield by the electron-withdrawing effects of the nitro and chloro groups.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | s | 1H | H-7 | The proton adjacent to the electron-withdrawing nitro group is expected to be the most deshielded aromatic proton. |

| ~7.85 | s | 1H | H-4 | The proton adjacent to the chloro group will also be downfield, but likely less so than H-7. |

| ~3.05 | t | 2H | -CH₂- (α) | The methylene group attached directly to the benzoxazole ring (α to the C=N bond) will be the most deshielded of the alkyl chain. |

| ~1.85 | m (sextet) | 2H | -CH₂- (β) | The second methylene group of the butyl chain. |

| ~1.45 | m (sextet) | 2H | -CH₂- (γ) | The third methylene group of the butyl chain. |

| ~0.95 | t | 3H | -CH₃ | The terminal methyl group of the butyl chain, appearing as a classic triplet. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale |

| ~168.0 | C-2 | The carbon of the C=N bond, significantly deshielded by both the adjacent nitrogen and oxygen atoms, is a key identifier for the benzoxazole core.[11] |

| ~152.0 | C-7a | Bridgehead carbon adjacent to oxygen. |

| ~145.0 | C-6 | Carbon bearing the nitro group, deshielded. |

| ~141.0 | C-3a | Bridgehead carbon adjacent to nitrogen. |

| ~128.0 | C-5 | Carbon bearing the chloro group. |

| ~122.0 | C-4 | Aromatic CH. |

| ~111.0 | C-7 | Aromatic CH. |

| ~30.0 | -CH₂- (α) | Alpha-carbon of the butyl chain. |

| ~28.0 | -CH₂- (β) | Beta-carbon of the butyl chain. |

| ~22.5 | -CH₂- (γ) | Gamma-carbon of the butyl chain. |

| ~13.8 | -CH₃ | Terminal methyl carbon. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Caption: Workflow for NMR Spectroscopy analysis.

-

Sample Preparation: Accurately weigh the purified sample. For ¹H NMR, use 5-10 mg; for ¹³C NMR, a higher concentration of 20-50 mg is required.[11] Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, high-quality NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal, and the magnetic field will be shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum, which will require a significantly longer acquisition time due to the low natural abundance of ¹³C.

-

Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Correct the phase and baseline of the resulting spectrum. Calibrate the chemical shift (δ) scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign all signals and confirm the molecular structure.

UV-Visible Spectroscopy: Electronic Properties

Expert Rationale: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated benzoxazole system is a strong chromophore, and its absorption properties will be significantly modulated by the attached nitro group, which acts as both a chromophore and a powerful auxochrome, typically shifting the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic shift).

Predicted UV-Vis Absorption Data

Benzoxazole derivatives are known to absorb UV radiation, with λmax values often appearing between 330-380 nm, depending on substitution.[12][13] For 2-p-tolyl-5-nitrobenzoxazole, a λmax of 350 nm has been reported.[14] Given the similar electronic nature, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is expected to exhibit a strong absorption band in a similar region.

| Solvent | Predicted λmax (nm) | Electronic Transition (Tentative) |

| Ethanol | ~350 - 360 nm | π → π* |

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Visible Spectroscopy analysis.

-

Sample Preparation: Prepare an accurately known, dilute concentration (e.g., 1 x 10⁻⁵ M) of the compound in a UV-grade solvent, such as ethanol or methanol.

-

Baseline Correction: This is a critical self-validating step. Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum. This baseline will be automatically subtracted from the sample spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over a relevant range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorption (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The structural elucidation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole requires an integrated and logical application of multiple spectroscopic techniques. Mass spectrometry provides the foundational confirmation of molecular weight and elemental composition (Cl). IR spectroscopy verifies the presence of essential functional groups, particularly the nitro group. NMR spectroscopy delivers the definitive atomic-level map of the molecular structure. Finally, UV-Vis spectroscopy characterizes the compound's electronic properties. By systematically applying the protocols and interpretive frameworks detailed in this guide, researchers can achieve an unambiguous and comprehensive characterization of the target molecule, ensuring its identity and purity for subsequent applications in drug development and scientific research.

References

- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.

- Comparative analysis of spectroscopic data of benzoxazole deriv

- Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.

- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.

- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). SciELO.

- Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (n.d.). Sci-Hub.

- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2021).

- Photophysical properties of some benzoxazole and benzothiazole deriv

- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Electronic Interactions in Heterocyclic Compounds: 2-Substituted Benzoxazoles. (1983). Spectroscopy Letters.

- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (2025). Benchchem.

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC - NIH.

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)

- Synthesis, characterization and biological evaluation of benzoxazole deriv

- Mass spectrometry of halogen-containing organic compounds. (2005).

- Mass Spectroscopy - Halo-isotopes. (2019). YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sci-hub.st [sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. esisresearch.org [esisresearch.org]

- 10. esisresearch.org [esisresearch.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. pdf.benchchem.com [pdf.benchchem.com]

13C NMR data for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

An In-Depth Technical Guide to the Predicted ¹³C NMR Spectrum of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of direct experimental data, this document synthesizes foundational NMR principles and data from analogous structures to offer a robust, predictive framework for spectral interpretation. We delve into the causal factors governing the chemical shift of each carbon atom, detailing the electronic effects of the butyl, chloro, and nitro substituents on the benzoxazole core. Furthermore, this guide presents a validated, step-by-step experimental protocol for the acquisition and processing of high-quality ¹³C NMR spectra, ensuring scientific integrity and reproducibility for researchers undertaking the characterization of this or structurally related molecules.

Introduction: The Role of NMR in Characterizing Novel Benzoxazoles

Benzoxazole derivatives are a cornerstone in modern drug development, forming the structural basis for a wide array of pharmacologically active agents with applications ranging from antimicrobial to anticancer therapies.[1] The precise structural elucidation of these molecules is a prerequisite for understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. ¹³C NMR spectroscopy stands as an unparalleled, non-destructive technique for mapping the carbon framework of organic molecules, providing invaluable insights into the electronic environment of each atom.[1]

This guide focuses on 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a molecule featuring a complex interplay of electron-donating (alkyl) and electron-withdrawing (chloro, nitro) substituents. Understanding how these groups modulate the electron density across the benzoxazole scaffold is key to predicting its chemical reactivity and biological activity. This document serves as a detailed reference for scientists, providing a thorough analysis of the predicted ¹³C NMR chemical shifts and a rigorous protocol for their experimental verification.

Molecular Structure and Carbon Numbering Convention

For clarity and unambiguous spectral assignment, the carbon atoms of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole are numbered according to the convention illustrated below. This systematic numbering will be used throughout this guide to correlate specific carbons with their predicted NMR signals.

Caption: IUPAC numbering convention for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are derived from the foundational chemical shifts of the parent benzoxazole system, modified by established substituent chemical shift (SCS) effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale / Key Influences |

| C-2 | 168 - 172 | Quaternary (C) | Heterocyclic C=N, deshielded by N/O and alkyl group |

| C-3a | 140 - 144 | Quaternary (C) | Bridgehead, deshielded by nitro group (para) |

| C-4 | 118 - 122 | Methine (CH) | Shielded by O, deshielded by nitro group (para) |

| C-5 | 128 - 132 | Quaternary (C) | Ipso-carbon to Cl, deshielded |

| C-6 | 145 - 149 | Quaternary (C) | Ipso-carbon to NO₂, strongly deshielded |

| C-7 | 108 - 112 | Methine (CH) | Shielded by O, deshielded by adjacent NO₂ group |

| C-7a | 150 - 154 | Quaternary (C) | Bridgehead, deshielded by O and adjacent Cl group |

| C-1' | 29 - 33 | Methylene (CH₂) | Attached to sp²-hybridized C-2 |

| C-2' | 27 - 31 | Methylene (CH₂) | Standard aliphatic |

| C-3' | 22 - 25 | Methylene (CH₂) | Standard aliphatic |

| C-4' | 13 - 15 | Methyl (CH₃) | Terminal methyl group, most shielded |

Scientific Rationale for Chemical Shift Assignments

The prediction of chemical shifts is a deductive process grounded in understanding the electronic effects—inductive and resonance—that substituents exert on a molecule's carbon skeleton.

The Benzoxazole Core: Aromatic and Heterocyclic Carbons

The parent benzoxazole molecule exhibits a characteristic range of chemical shifts for its core carbons.[2][3] The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron distribution.

-

C-2: This carbon, part of the oxazole ring, typically resonates far downfield (150-165 ppm) due to its attachment to both nitrogen and oxygen.[2] The addition of an electron-donating alkyl group, such as butyl, is expected to further deshield this position, pushing its chemical shift towards the 168-172 ppm range. This is analogous to the 10-15 ppm downfield shift observed in 2-alkyl-benzimidazoles.[4]

-

C-7a and C-3a (Bridgehead): These quaternary carbons are deshielded by the heterocyclic atoms. C-7a, being directly attached to oxygen, is typically the most downfield of the two (140-152 ppm). C-3a is adjacent to the nitrogen. The powerful electron-withdrawing nitro group at C-6 and the chloro group at C-5 will inductively deshield both bridgehead carbons.

-

C-5 (ipso-Cl) and C-6 (ipso-NO₂): A substituent's most pronounced effect is often on the carbon to which it is directly attached (the ipso-carbon). Halogens like chlorine typically cause a deshielding effect on the ipso-carbon.[5] The nitro group is one of the strongest electron-withdrawing groups, and its effect on the ipso-carbon is profoundly deshielding. In nitrobenzene, the ipso-carbon is shifted to ~148 ppm.[6] A similar, strong downfield shift is predicted for C-6.

-

C-4 and C-7: These are the only two protonated carbons on the benzene ring. In unsubstituted benzoxazole, the oxygen atom's lone pairs delocalize into the ring, exerting a shielding effect, particularly on the ortho (C-7) and para (C-5, not applicable here) positions.[4] Therefore, C-7 is typically found significantly upfield (~110 ppm). C-4 is less affected by the oxygen and appears further downfield (~120 ppm).[4] In our target molecule, C-7 is adjacent (ortho) to the strongly electron-withdrawing nitro group, which will counteract the oxygen's shielding effect, though it is still expected to be the most upfield aromatic carbon. C-4 is para to the nitro group, which will deshield it through resonance, while it is meta to the chloro group, which will have a lesser effect.

The 2-Butyl Substituent: Aliphatic Carbons

The chemical shifts of the butyl chain carbons are more straightforward to predict and fall within the standard aliphatic range.

-

C-1': This methylene carbon is directly attached to the sp²-hybridized C-2 of the benzoxazole ring, which causes a moderate deshielding effect, placing its signal around 29-33 ppm.

-

C-2' and C-3': These methylene carbons are further from the electron-withdrawing ring system and will exhibit typical alkane chemical shifts, generally between 22 and 31 ppm.

-

C-4': The terminal methyl group is the most shielded carbon in the chain, expected to resonate in the characteristic high-field region of 13-15 ppm.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and correctly chosen instrument parameters. The following protocol provides a self-validating system for the characterization of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.

Workflow for ¹³C NMR Analysis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoxazole(273-53-0) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

mass spectrometry of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

An In-Depth Technical Guide to the Mass Spectrometry of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a substituted benzoxazole of interest to researchers in drug development and materials science. Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities.[1] Accurate structural characterization is fundamental to understanding their function and potential. This document outlines detailed experimental protocols, predicts fragmentation pathways for common ionization techniques, and explains the scientific rationale behind the analytical strategy. By synthesizing data from related chemical classes—nitroaromatics, chlorinated aromatics, and alkyl-substituted heterocycles—this guide offers a predictive and robust methodology for the definitive identification and characterization of the target molecule.

Introduction to the Target Analyte

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a complex heterocyclic compound. Its structure comprises a stable benzoxazole core functionalized with three distinct substituents: a butyl chain, a chlorine atom, and a nitro group. Each of these moieties imparts specific chemical properties that influence its behavior in a mass spectrometer, providing a unique fragmentation signature that can be used for its unambiguous identification. The benzoxazole nucleus is a common scaffold in bioactive compounds, making mass spectrometry an essential tool for metabolism studies, impurity profiling, and quality control in synthetic chemistry.[1][2]

Core Molecular Properties & Isotopic Signature

A successful mass spectrometry analysis begins with a theoretical understanding of the analyte's properties.

-

Chemical Formula: C₁₁H₁₁ClN₂O₃

-

Average Molecular Weight: 254.67 g/mol

-

Monoisotopic Mass: 254.04592 Da

A critical and self-validating feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any ion containing the chlorine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with a characteristic intensity ratio of ~3:1. This signature is a powerful diagnostic tool for confirming the presence of chlorine in the parent molecule and its fragments.

Recommended Analytical Workflow

The comprehensive characterization of a novel compound like 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole requires a multi-faceted approach. The workflow begins with meticulous sample preparation and proceeds through ionization and analysis, leveraging different techniques to probe various structural features of the molecule.[3]

Caption: Recommended workflow for MS analysis.

Experimental Protocols & Methodologies

The choice of methodology is dictated by the information required. Soft ionization techniques are used to confirm molecular weight, while hard ionization techniques provide rich structural detail through fragmentation.[4]

Sample Preparation Protocol

Trustworthy data originates from clean, well-prepared samples.

-

Stock Solution: Accurately weigh ~1 mg of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.

-

Dissolution: Dissolve the solid in 1 mL of a high-purity solvent such as acetonitrile (ACN) or methanol (MeOH) to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.

-

Working Solution (for ESI): Create a 1 µg/mL working solution by performing a serial dilution of the stock solution with a typical mobile phase solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid).[5]

-

Working Solution (for EI): Dilute the stock solution in a volatile solvent compatible with GC analysis, such as dichloromethane or ethyl acetate, to a final concentration of 10-100 µg/mL.

-

Filtration: Filter all working solutions through a 0.22 µm syringe filter before injection to remove particulates and prevent instrument contamination.

Instrumentation & Ionization Rationale

ESI is a soft ionization technique that typically imparts minimal energy to the analyte, keeping the molecule intact. It is ideal for determining the molecular weight with high confidence.

-

Causality: The benzoxazole nitrogen is weakly basic and can readily accept a proton in the acidic environment of a typical reversed-phase mobile phase. This makes the molecule highly suitable for positive mode ESI, where it will be detected as the protonated species, [M+H]⁺.

-

Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.[6]

-

Mode: Positive Ion Mode (+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas Flow: Set according to manufacturer guidelines (e.g., Nitrogen at 8-12 L/min)

EI is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[4] The resulting pattern is a "fingerprint" that provides rich structural information.

-

Causality: The high energy of EI is necessary to break the stable bonds within the aromatic system and the attached functional groups. This allows for the systematic deconstruction of the molecule, revealing the connectivity of its constituent parts.

-

Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole or ion trap analyzer.

-

Ionization Energy: 70 eV

-

Source Temperature: 230 - 250 °C

-

GC Column: A mid-polarity column (e.g., DB-5ms) is suitable for this type of analyte.

Predicted Mass Spectra and Fragmentation Analysis

The core of this guide is the expert prediction of how 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole will behave under mass spectrometric analysis.

Predicted ESI-MS Spectrum

Under ESI conditions, fragmentation is minimal. The primary observation will be the protonated molecular ion cluster.

| Ion Description | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |

| [M+H]⁺ | 255.0537 | 257.0508 | ~3:1 |

| [M+Na]⁺ | 277.0357 | 279.0327 | ~3:1 |

The most abundant species will be the [M+H]⁺ ion cluster at m/z 255/257 . The observation of this doublet with the correct mass and intensity ratio provides strong evidence for the identity of the compound.

Predicted EI-MS Fragmentation Pathway

The EI spectrum will be significantly more complex. The fragmentation will be driven by the stability of the resulting ions and neutral losses, originating from the molecular ion (M⁺˙) at m/z 254/256 . The most probable cleavage points are the bonds alpha and beta to the aromatic ring and the functional groups.

Caption: Predicted EI fragmentation pathways for the target molecule.

Key Predicted Fragmentation Mechanisms:

-

α-Cleavage of Butyl Chain: The most favorable cleavage of an alkyl chain on an aromatic ring is the loss of the largest possible radical, leading to a stable benzylic-type cation. The loss of a propyl radical (•C₃H₇) is highly probable.

-

M⁺˙ → [M - C₃H₇]⁺ + •C₃H₇ (m/z 211/213)

-

-

McLafferty Rearrangement: The butyl chain has a gamma-hydrogen available for rearrangement, leading to the elimination of a neutral butene molecule. This is a common pathway for alkyl chains.[7]

-

M⁺˙ → [M - C₄H₈]⁺˙ + C₄H₈ (m/z 198/200)

-

-

Nitro Group Losses: Nitroaromatic compounds characteristically lose nitrogen oxides.[8][9]

-

Loss of •NO₂: A primary fragmentation resulting in a significant peak.

-

M⁺˙ → [M - NO₂]⁺ + •NO₂ (m/z 208/210)

-

-

Loss of NO: Often occurs after rearrangement.

-

M⁺˙ → [M - NO]⁺˙ + NO (m/z 224/226)

-

-

-

Sequential Fragmentation: Complex fragments can arise from sequential losses. For example, the ion from the primary loss of the nitro group can subsequently lose the butyl chain.

-

[M - NO₂]⁺ → [M - NO₂ - C₄H₈]⁺˙ + C₄H₈ (m/z 152/154)

-

-

Loss of Chlorine: While aromatic C-Cl bonds are strong, loss of the chlorine radical can occur. This would result in a single peak (no isotopic pattern) at m/z 219.

-

M⁺˙ → [M - Cl]⁺ + •Cl (m/z 219)

-

Table of Predicted Key Fragments:

| Predicted m/z (³⁵Cl/³⁷Cl) | Loss | Fragment Formula | Rationale |

| 254 / 256 | - | [C₁₁H₁₁ClN₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 211 / 213 | -C₃H₇ | [C₈H₄ClN₂O₃]⁺ | α-Cleavage of butyl chain |

| 208 / 210 | -NO₂ | [C₁₁H₁₁ClNO]⁺ | Loss of nitro group |

| 198 / 200 | -C₄H₈ | [C₇H₃ClN₂O₃]⁺˙ | McLafferty rearrangement |

| 152 / 154 | -NO₂, -C₄H₈ | [C₇H₃ClNO]⁺˙ | Sequential loss |

The Role of High-Resolution Mass Spectrometry (HRMS)

To provide the highest level of confidence and meet standards for publication and regulatory submission, High-Resolution Mass Spectrometry (HRMS) is essential. By measuring the mass of an ion to four or five decimal places, HRMS allows for the unambiguous determination of its elemental formula.[6]

-

Self-Validation: For the [M+H]⁺ ion, an HRMS instrument should measure a mass very close to the calculated value of 255.05375 (for the ³⁵Cl isotopologue). A mass error of less than 5 ppm between the measured and theoretical mass confirms the elemental composition of C₁₁H₁₂³⁵ClN₂O₃.

-

Fragment Confirmation: Applying HRMS to the fragment ions (in an MS/MS experiment) can similarly confirm their elemental composition, validating the proposed fragmentation pathways. For example, the ion at m/z 211 should have an exact mass corresponding to [C₈H₅³⁵ClN₂O₃]⁺, confirming the loss of a C₃H₇ group and not another combination of atoms that happens to have the same nominal mass.

Conclusion

The mass spectrometric analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a multi-step process that yields a wealth of structural information. The key analytical signatures for its definitive identification are:

-

ESI-MS: A protonated molecular ion cluster [M+H]⁺ at m/z 255/257 with a ~3:1 intensity ratio.

-

EI-MS: A molecular ion M⁺˙ at m/z 254/256 and characteristic fragments corresponding to the loss of a propyl radical (m/z 211/213), a nitro group (m/z 208/210), and butene (m/z 198/200).

-

HRMS: An exact mass measurement of the parent and fragment ions that corresponds to their calculated elemental formulas with <5 ppm error.

By following the protocols and predictive models outlined in this guide, researchers and drug development professionals can confidently identify and characterize this complex benzoxazole derivative, ensuring the scientific integrity of their work.

References

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Rapid Communications in Mass Spectrometry, 36(11), e9287. Available at: [Link]

-

Yinon, J. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

-

Marchioro Barbosa, Y. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]

-

Claeys, M., et al. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. Available at: [Link]

-

Aslan, F., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure, 1230, 129581. Available at: [Link]

-

YouTube. (2022). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. fateallchem.dk [fateallchem.dk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is structured to serve as a practical resource for researchers, scientists, and professionals, offering not just a theoretical overview but a field-proven approach to spectral acquisition and interpretation. We will delve into the causality behind experimental choices, provide a detailed, step-by-step protocol for sample analysis, and present a thorough interpretation of the compound's infrared spectrum. The guide synthesizes data from spectroscopic databases and peer-reviewed literature to predict and assign the characteristic vibrational modes of the molecule, grounding the analysis in established scientific principles.

Introduction: The Significance of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and the Role of IR Spectroscopy

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, incorporates several key functional groups—a 2-substituted benzoxazole core, an n-butyl chain, a chloro substituent, and a nitro group—each contributing to its unique chemical and biological profile.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. It probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a molecule, providing a molecular "fingerprint" that is invaluable for confirming its identity, assessing its purity, and gaining insights into its molecular structure.[2]

This guide will walk through the process of obtaining and interpreting the IR spectrum of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, providing the necessary expertise to confidently apply this technique in a research and development setting.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a robust method for analyzing a solid sample like 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole using the KBr (potassium bromide) pellet technique, a common and effective method for solid-phase IR analysis.

Rationale for Method Selection

The KBr pellet method is chosen for several reasons. Firstly, KBr is transparent to infrared radiation over a wide spectral range (typically 4000 to 400 cm⁻¹), meaning it will not contribute interfering absorption bands. Secondly, it allows for the analysis of the compound in a solid, solvent-free state, which is often representative of its native form. Finally, the high pressure used to form the pellet can produce a sample with minimal scattering of the IR beam, leading to a high-quality spectrum.

Step-by-Step Experimental Workflow

-

Sample and Reagent Preparation:

-

Ensure the 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole sample is dry and pure. Moisture is a common contaminant and will exhibit a broad absorption band in the 3400 cm⁻¹ region.

-

Use spectroscopic grade KBr powder. It is highly hygroscopic and should be dried in an oven at ~110°C for several hours and stored in a desiccator prior to use.

-

-

Sample Grinding and Mixing:

-

Weigh out approximately 1-2 mg of the benzoxazole derivative and 100-200 mg of the dried KBr. The 1:100 ratio is a good starting point to ensure the sample is sufficiently dilute to adhere to the Beer-Lambert law.

-

Using a clean and dry agate mortar and pestle, grind the KBr to a fine powder.

-

Add the benzoxazole sample to the mortar and continue to grind the mixture for several minutes until it is a homogenous, fine powder. This step is critical to reduce particle size, which minimizes scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer the homogenous powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

-

Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

The logical flow of this experimental protocol is visualized in the following diagram:

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Spectral Analysis and Interpretation

While an experimental spectrum for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is not publicly available in common databases, we can construct a highly accurate, representative spectrum based on established group frequencies and data from analogous structures. The following table summarizes the expected key absorption bands and their assignments.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3050 | Medium-Weak | C-H Stretching | Aromatic (Benzoxazole Ring) |

| 2960-2950 | Medium-Strong | C-H Asymmetric Stretching | -CH₃ (Butyl) |

| 2935-2925 | Medium-Strong | C-H Asymmetric Stretching | -CH₂ (Butyl) |

| 2875-2865 | Medium | C-H Symmetric Stretching | -CH₃ (Butyl) |

| 2860-2850 | Medium | C-H Symmetric Stretching | -CH₂ (Butyl) |

| ~1610 | Medium | C=N Stretching | Benzoxazole Ring |

| 1590-1570 | Medium | C=C Stretching | Aromatic (Benzoxazole Ring) |

| 1545-1525 | Strong | Asymmetric NO₂ Stretching | Nitro Group |

| 1470-1450 | Medium | C-H Bending (Scissoring) | -CH₂ (Butyl) |

| 1450-1400 | Medium | C=C Stretching | Aromatic (Benzoxazole Ring) |

| 1360-1340 | Strong | Symmetric NO₂ Stretching | Nitro Group |

| ~1250 | Strong | Asymmetric C-O-C Stretching | Benzoxazole Ring |

| ~1070 | Medium | Symmetric C-O-C Stretching | Benzoxazole Ring |

| 850-800 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic (Substituted) |

| 850-550 | Medium-Weak | C-Cl Stretching | Chloro Group |

Detailed Band Assignment and Rationale

The infrared spectrum of an organic molecule can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Caption: Key functional moieties of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.

Functional Group Region (4000-1500 cm⁻¹):

-

Aliphatic C-H Stretching (2960-2850 cm⁻¹): The n-butyl group will produce a series of characteristic peaks in this region. We expect to see distinct absorptions for the asymmetric and symmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups.[3] These are typically of medium to strong intensity.

-

Aromatic C-H Stretching (3100-3050 cm⁻¹): The C-H bonds on the benzoxazole ring will stretch at a higher frequency than their aliphatic counterparts due to the sp² hybridization of the carbon atoms. These peaks are generally weaker than the aliphatic C-H stretches.[4]

-

C=N and C=C Stretching (1610-1570 cm⁻¹): The benzoxazole ring contains both C=N and C=C bonds. The C=N stretching vibration is expected around 1610 cm⁻¹.[5][6] The aromatic C=C in-ring stretching vibrations typically give rise to a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4]

-

Nitro Group N-O Stretching (1545-1525 cm⁻¹ and 1360-1340 cm⁻¹): This is one of the most characteristic features of the spectrum. The nitro group exhibits two strong absorption bands due to asymmetric and symmetric stretching of the N-O bonds. For aromatic nitro compounds, these are typically found near 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[5][6] The strong electron-withdrawing nature of this group makes these bands particularly intense.

Fingerprint Region (1500-400 cm⁻¹):

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and skeletal vibrations of the entire molecular framework.

-

Aliphatic C-H Bending (1470-1450 cm⁻¹): The scissoring vibration of the -CH₂- groups in the butyl chain will appear here.

-

Benzoxazole Ring Vibrations (C-O-C Stretching): The benzoxazole core has a characteristic ether-like C-O-C linkage. This will produce a strong asymmetric stretching band around 1250 cm⁻¹ and a medium symmetric stretching band near 1070 cm⁻¹.[5][6]

-

Aromatic C-H Out-of-Plane Bending (850-800 cm⁻¹): The position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted benzene ring (considering the fused oxazole ring), a strong absorption in this region is expected.

-

C-Cl Stretching (850-550 cm⁻¹): The vibration of the C-Cl bond is expected in this lower frequency range. The exact position can vary, but its presence would be confirmed by a band of medium to weak intensity in this region.[4]

Conclusion: A Self-Validating Spectroscopic Profile

The infrared spectrum of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole provides a rich tapestry of information that, when correctly interpreted, serves as a robust confirmation of its molecular structure. The trustworthiness of this analysis lies in its self-validating nature. The presence of strong, characteristic bands for the aromatic nitro group (around 1535 cm⁻¹ and 1350 cm⁻¹), coupled with the distinct aliphatic C-H stretches of the butyl chain (below 3000 cm⁻¹) and the skeletal vibrations of the benzoxazole core (such as the C-O-C stretch at ~1250 cm⁻¹), creates a unique and unambiguous fingerprint. The absence of other significant bands, such as a broad O-H stretch above 3200 cm⁻¹ or a strong carbonyl (C=O) stretch around 1700 cm⁻¹, further validates the assigned structure. This in-depth guide provides the foundational knowledge and practical protocols for researchers to confidently utilize FTIR spectroscopy in the characterization of this and related benzoxazole derivatives, ensuring the scientific integrity of their work in the field of drug development.

References

-

Sundaraganesan, N., et al. (2012). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 436-445. Available at: [Link]

-

Bhagyasree, J.B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. Available at: [Link]

-

Krygowski, T.M., et al. (2004). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Journal of Molecular Structure, 704(1-3), 241-248. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-1-ol. Retrieved from [Link]

-

Aguiar, L., et al. (2018). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 6, 543. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy handout. Retrieved from [Link]

-

Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Obregón-Zúñiga, A., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200. Available at: [Link]

-

Mansour, F.A. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

-

Unacademy. (n.d.). The features of IR spectrum. Retrieved from [Link]

Sources

Preliminary Biological Screening of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of benzoxazole have demonstrated significant potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents.[1][4][5] The diverse pharmacological profiles of these compounds stem from the ability of the benzoxazole ring system to interact with various biological targets.[1] The specific compound under investigation, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (CAS: 886360-94-7)[6], incorporates several key structural features that warrant a thorough preliminary biological evaluation. The butyl group at the 2-position may influence lipophilicity and cell membrane permeability, while the chloro and nitro substituents on the benzene ring can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its biological activity.

This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. Our approach is grounded in established, validated methodologies to ensure the generation of reliable and reproducible data, forming a solid foundation for further preclinical development.

Experimental Design: A Multi-Faceted Approach to Biological Screening

A robust preliminary biological screening protocol should be designed to efficiently assess the potential of a novel compound across a range of therapeutically relevant areas. For 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, we propose a tiered screening cascade focusing on three key areas of biological activity commonly associated with the benzoxazole scaffold: cytotoxicity (anticancer potential), antimicrobial activity, and antioxidant activity.

Figure 1: A comprehensive workflow for the preliminary biological screening of novel benzoxazole derivatives.

Part 1: Cytotoxicity Screening - Assessing Anticancer Potential

The initial evaluation of a novel compound's anticancer potential often begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.[7][8] These assays provide a quantitative measure of the compound's ability to inhibit cell growth or induce cell death.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells. This assay is particularly useful for high-throughput screening of novel compounds.[9]

Experimental Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

A stock solution of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

-

-

Incubation:

-

MTT Addition and Formazan Solubilization:

-

After incubation, the treatment medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[9]

-

-

Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Cell viability is calculated as a percentage relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[7]

-

Data Presentation

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |

| MCF-7 | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| HCT116 | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| HEK293 | 1 | ||

| 10 | |||

| 50 | |||

| 100 |

This table is a template for recording and presenting the cytotoxicity data. The actual values would be obtained from the experimental results.

Part 2: Antimicrobial Screening - Evaluating Antibacterial and Antifungal Activity

Given the well-documented antimicrobial properties of benzoxazole derivatives, it is crucial to assess the potential of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole against a panel of pathogenic bacteria and fungi.[10][11][12]

Rationale for Assay Selection

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This method is quantitative and allows for the testing of multiple compounds and microbial strains simultaneously.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation:

-